- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated EstersChemCatChem, 2014, 6(3), 749-752,
Cas no 24393-49-5 (ethyl (2E)-3-(4-methylphenyl)prop-2-enoate)

24393-49-5 structure
Productnaam:ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-
- ethyl 3-(4-methylphenyl)prop-2-enoate
- Ethyl (E)-3-(p-methylphenyl)-2-propenoate
- Ethyl (E)-p-methylcinnamate
- Ethyl (E)-3-(4-methylphenyl)-2-propenoate
- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
- 4-Methylcinnamic acid ethyl ester
- 20511-20-0
- GS-6767
- H10135
- MFCD00182491
- DB-360283
- (E)-Ethyl 3-(p-tolyl)acrylate
- Ethyl (2E)-3-(4-methylphenyl)-2-propenoate #
- Ethyl 4-methylcinnamate
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester
- (E)-Ethyl3-(p-tolyl)acrylate
- (E)-ethyl 3-p-tolylacrylate
- A12244
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (E)-
- Ethyl 3-(4-methylphenyl)propenoate
- ethyl (E)-3-(4-methylphenyl)prop-2-enoate
- AKOS006242257
- (E)-3-(p-tolyl)-acrylic acid ethyl ester
- AC-6964
- Ethyl 3-(p-tolyl)acrylate
- EN300-1453819
- 24393-49-5
- ethyl 3-(4-methylphenyl)acrylate
- InChI=1/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8
- NSC-338436
- CHEMBL4065028
- Ethyl-4-methyl cinnamate
- Cinnamic acid, p-methyl-, ethyl ester
- NSC338436
- (e)-ethyl 3-(4-methylphenyl)acrylate
- ethyl p-methylcinnamate
- Z54083206
- SCHEMBL1894062
- Ethyl (e)-4-methylcinnamate
- CS-0308791
- EN300-132635
-
- Inchi: InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+
- InChI-sleutel: IMKVSWPEZCELRM-CMDGGOBGSA-N
- LACHT: CCOC(=O)/C=C/C1=CC=C(C)C=C1
Berekende eigenschappen
- Exacte massa: 190.09942
- Monoisotopische massa: 190.099379685g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 200
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- Dichtheid: 1.038±0.06 g/cm3 (20 ºC 760 Torr),
- Oplosbaarheid: Very slightly soluble (0.3 g/l) (25 º C),
- PSA: 26.3
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at recommended temperature
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453819-1.0g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 1.0g |
$728.0 | 2023-07-10 | ||
Enamine | EN300-1453819-10.0g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 10.0g |
$3131.0 | 2023-07-10 | ||
Enamine | EN300-1453819-0.25g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 0.25g |
$670.0 | 2023-07-10 | ||
Enamine | EN300-1453819-100mg |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1453819-250mg |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1453819-500mg |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 500mg |
$699.0 | 2023-09-29 | ||
Ambeed | A208771-25g |
(E)-Ethyl 3-(p-tolyl)acrylate |
24393-49-5 | 97% | 25g |
$828.0 | 2024-04-20 | |
Enamine | EN300-1453819-2.5g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 2.5g |
$1428.0 | 2023-07-10 | ||
Enamine | EN300-1453819-0.1g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 0.1g |
$640.0 | 2023-07-10 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1471-250MG |
Ethyl (E)-3-(p-Tolyl)acrylate |
24393-49-5 | >98.0%(GC) | 250mg |
¥290.00 | 2024-04-17 |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitorsPhytochemistry (Elsevier), 2013, 96, 132-147,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C
Referentie
- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl DiazoacetateJournal of Organic Chemistry, 2003, 68(9), 3714-3717,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C
Referentie
- Silica gel-mediated organic reactions under organic solvent-free conditionsMolecules, 2012, 17, 11469-11483,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Referentie
- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig ReactionJournal of Organic Chemistry, 2020, 85(22), 14684-14696,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referentie
- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazineJournal of Organic Chemistry, 2020, 85(10), 6535-6550,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C
Referentie
- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of AlkynesOrganic Letters, 2019, 21(5), 1412-1416,
Synthetic Routes 8
Reactievoorwaarden
1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
Referentie
- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted estersChemistry Letters, 2009, 38(8), 832-833,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C
Referentie
- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocolTetrahedron Letters, 2016, 57(33), 3773-3775,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C
Referentie
- Systematic Study on the Catalytic Arsa-Wittig ReactionChemistry - A European Journal, 2020, 26(59), 13400-13407,
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referentie
- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/EstersJournal of Organic Chemistry, 2022, 87(12), 7905-7918,
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referentie
- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched TetrahydropyridazinesOrganic Letters, 2023, 25(29), 5470-5475,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referentie
- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivativesTetrahedron, 2020, 76(15),,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referentie
- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyranOrganic Letters, 2018, 20(17), 5163-5166,
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Raw materials
- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester
- Ethyl-di-(2-isopropylphenyl)phosphonoacetate
- 4-Methylbenzaldehyde
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- p-tolyl-propynoic acid ethyl ester
- Triethyl phosphonoacetate
- 4-Methylbenzyl alcohol
- ethyl 2-chloroacetate
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Preparation Products
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Gerelateerde literatuur
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
24393-49-5 (ethyl (2E)-3-(4-methylphenyl)prop-2-enoate) Gerelateerde producten
- 7780-06-5(Isopropyl cinnamate)
- 20754-20-5(methyl (2E)-3-(4-methylphenyl)prop-2-enoate)
- 103-26-4(Methyl cinnamate)
- 7778-83-8(Propyl cinnamate)
- 1754-62-7(methyl-3-phenylprop-2-enoate)
- 103-36-6(Ethyl cinnamate)
- 103-54-8(Cinnamyl acetate)
- 122-67-8(2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester)
- 1866-31-5(Allyl cinnamate)
- 122-69-0(2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propenyl ester)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:24393-49-5)ethyl (2E)-3-(4-methylphenyl)prop-2-enoate

Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):745.0